Enhanced Cytotoxicity of 3,4,5-Trimethoxyphenyl Benzamides Relative to Schiff Base Analogs in Cancer Cell Lines
In a series of pyrrolizines bearing the 3,4,5-trimethoxyphenyl moiety, benzamide derivatives (e.g., compound 16a) displayed markedly increased cytotoxicity compared to their corresponding Schiff base precursors (e.g., 15a). The benzamide 16a exhibited an IC50 of approximately 0.14 µM against the human leukemia K562 cell line, whereas the Schiff base 15a showed no significant activity (IC50 >100 µM). This represents at least a 714-fold improvement in potency [1].
| Evidence Dimension | Cytotoxicity (IC50) against K562 human leukemia cells |
|---|---|
| Target Compound Data | 0.14 µM (benzamide derivative 16a bearing 3,4,5-trimethoxyphenyl) |
| Comparator Or Baseline | >100 µM (Schiff base analog 15a) |
| Quantified Difference | >714-fold lower IC50 |
| Conditions | Cell viability assay (MTT) after 48 h treatment; K562 cell line |
Why This Matters
This class-level trend suggests that the benzamide linkage in 3,4,5-trimethoxyphenyl derivatives is critical for cytotoxic activity, guiding selection of benzamide-containing candidates over Schiff base variants in anticancer screening.
- [1] Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents. 2021, PMC. Available at: https://pmc.ncbi.nlm.nih.gov/articles/PMC8221158/ View Source
